molecular formula C19H30N2O5S B2455611 N-(3,4-dimethoxybenzyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide CAS No. 1797894-06-4

N-(3,4-dimethoxybenzyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide

Cat. No.: B2455611
CAS No.: 1797894-06-4
M. Wt: 398.52
InChI Key: OGDARKMBXAWNPX-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the isobutylsulfonyl group: This step often involves sulfonylation reactions using reagents like isobutylsulfonyl chloride in the presence of a base.

    Attachment of the 3,4-dimethoxybenzyl group: This can be done through nucleophilic substitution reactions where the benzyl group is introduced using a suitable benzyl halide.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on cellular processes and signaling pathways.

    Medicine: Investigating its potential as a therapeutic agent for conditions like pain, inflammation, and neurodegenerative diseases.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide would involve its interaction with specific molecular targets, such as receptors, enzymes, or ion channels. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects. Detailed studies, including molecular docking and in vitro assays, are necessary to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxybenzyl)-4-(methylsulfonyl)piperidine-1-carboxamide
  • N-(3,4-dimethoxybenzyl)-4-(ethylsulfonyl)piperidine-1-carboxamide
  • N-(3,4-dimethoxybenzyl)-4-(propylsulfonyl)piperidine-1-carboxamide

Uniqueness

N-(3,4-dimethoxybenzyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide is unique due to the presence of the isobutylsulfonyl group, which may impart distinct physicochemical properties and biological activities compared to its analogs with different sulfonyl groups.

Conclusion

This compound is a compound of interest in various scientific fields Its synthesis, chemical reactivity, and potential applications make it a valuable subject for further research

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-(2-methylpropylsulfonyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O5S/c1-14(2)13-27(23,24)16-7-9-21(10-8-16)19(22)20-12-15-5-6-17(25-3)18(11-15)26-4/h5-6,11,14,16H,7-10,12-13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDARKMBXAWNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)NCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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